molecular formula C10H8ClNO2 B1486610 (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile CAS No. 198226-53-8

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Cat. No. B1486610
M. Wt: 209.63 g/mol
InChI Key: OEZIIOALBOLNJA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Chloro-6-(oxiran-2-ylmethoxy)benzonitrile, also known as RCM-2, is an organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reactant in organic synthesis, a catalyst in biochemical reactions, and a substrate in enzymatic studies. It is also used as a tool to study the action of enzymes and to investigate the structure and function of proteins.

Mechanism Of Action

The mechanism of action of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is not completely understood. However, it is believed to work by binding to certain proteins, such as enzymes, and altering their activity. This can lead to changes in the structure or function of the proteins, which can affect their activity and the biochemical reactions they are involved in.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile are not yet fully understood. However, studies have shown that it can affect the activity of certain enzymes, leading to changes in the structure and function of proteins. This can lead to changes in the biochemical reactions that the proteins are involved in, which can have an effect on the overall physiology of the organism.

Advantages And Limitations For Lab Experiments

The main advantage of using (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile in lab experiments is its versatility. It can be used in a variety of ways, including as a reactant, a catalyst, and a substrate. It is also relatively stable and easy to handle. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile in scientific research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to use the compound as a tool to study the structure and function of proteins. Additionally, the compound could be used to study the action of enzymes and to investigate the effect of drugs on proteins. Finally, further research could be conducted to explore the potential applications of (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile in organic synthesis and biochemical reactions.

Scientific Research Applications

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile is used in a wide range of scientific research applications. It is used as a reactant in organic synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic studies. It is also used in the study of enzyme action and in the investigation of the structure and function of proteins. In addition, it is used as a tool to study the structure of proteins, as well as to investigate the effect of drugs on proteins.

properties

IUPAC Name

2-chloro-6-[[(2R)-oxiran-2-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZIIOALBOLNJA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=C(C(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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